2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
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Overview
Description
2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound consists of a triazole ring fused to a pyridine ring, with an ethyl group at the 2-position and a carboxylic acid group at the 6-position.
Mechanism of Action
Target of Action
Compounds with a similar structure, 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds, such as 2-(benzylthio)-1,2,4-triazolo[1,5-a]pyrimidines, have been described as cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) inhibitors . This suggests that these compounds might inhibit the enzymatic activity of PDE, leading to an increase in intracellular cAMP levels, which can result in various downstream effects depending on the cell type .
Biochemical Pathways
The inhibition of pde, as seen in similar compounds, would lead to an increase in camp levels . Elevated cAMP can activate protein kinase A (PKA), which can phosphorylate various target proteins, affecting multiple biochemical pathways, including glycogen, sugar, and lipid metabolism .
Result of Action
Similar compounds have shown moderate antiproliferative activities against cancer cells , suggesting that this compound might also have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
Compounds in the 1,2,4-triazolo[1,5-a]pyridine class are known to interact with a variety of enzymes and receptors, exhibiting versatile biological activities . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound.
Cellular Effects
Related 1,2,4-triazolo[1,5-a]pyridine compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 1,2,4-triazolo[1,5-a]pyridine compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Microwave-Mediated Synthesis: : A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
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Mechanochemical Method: : In 2022, a mechanochemical method was developed to obtain 1,2,4-triazolo[1,5-a]pyridines by the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for 2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its eco-friendly nature and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazolopyridines depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: The compound exhibits activities such as acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Industrial Applications: It can be used in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring fused to a pyrimidine ring and exhibit diverse biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and are known for their biological activities.
Uniqueness
2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-7-10-8-4-3-6(9(13)14)5-12(8)11-7/h3-5H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWQLYLJZIHVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C(C=CC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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